molecular formula C31H19Br B14779385 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] CAS No. 2102016-85-1

4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]

Cat. No.: B14779385
CAS No.: 2102016-85-1
M. Wt: 471.4 g/mol
InChI Key: FPZOLKJFLOXAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9’-Spirobi[9H-fluorene],4-bromo-4’-phenyl- is a compound that belongs to the family of spirobifluorenes. These compounds are characterized by their unique spiro-conjugation effect, which makes the molecules coplanar and the electron cloud averaged. This compound is known for its rigid planar structure and high fluorescence quantum yield . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .

Preparation Methods

The synthesis of 9,9’-Spirobi[9H-fluorene],4-bromo-4’-phenyl- typically involves the reaction of 9-fluorenone with 2,2’-dibromobiphenyl . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

9,9’-Spirobi[9H-fluorene],4-bromo-4’-phenyl- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 9,9’-Spirobi[9H-fluorene],4-bromo-4’-phenyl- is primarily based on its unique spiro-conjugation effect. This effect ensures that the molecules remain coplanar, which enhances their electronic properties. The compound’s rigid planar structure and high fluorescence quantum yield are attributed to this spiro-conjugation effect . The molecular targets and pathways involved in its action are mainly related to its use in organic electronics and optoelectronic materials .

Properties

CAS No.

2102016-85-1

Molecular Formula

C31H19Br

Molecular Weight

471.4 g/mol

IUPAC Name

4-bromo-4'-phenyl-9,9'-spirobi[fluorene]

InChI

InChI=1S/C31H19Br/c32-28-19-9-18-27-30(28)23-13-5-7-16-25(23)31(27)24-15-6-4-12-22(24)29-21(14-8-17-26(29)31)20-10-2-1-3-11-20/h1-19H

InChI Key

FPZOLKJFLOXAGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5(C3=CC=C2)C6=C(C7=CC=CC=C57)C(=CC=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.